7-Hydroxymethyl-9-methylbenz(c)acridine 7-Hydroxymethyl-9-methylbenz(c)acridine
Brand Name: Vulcanchem
CAS No.: 160543-00-0
VCID: VC20913551
InChI: InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43
Molecular Formula: C19H15NO
Molecular Weight: 273.3 g/mol

7-Hydroxymethyl-9-methylbenz(c)acridine

CAS No.: 160543-00-0

Cat. No.: VC20913551

Molecular Formula: C19H15NO

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxymethyl-9-methylbenz(c)acridine - 160543-00-0

Specification

CAS No. 160543-00-0
Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
IUPAC Name (9-methylbenzo[c]acridin-7-yl)methanol
Standard InChI InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3
Standard InChI Key DNSLRLGSGNTPAQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43
Canonical SMILES CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43

Introduction

Chemical Structure and Properties

Structural Identification

7-Hydroxymethyl-9-methylbenz(c)acridine belongs to the family of polycyclic aromatic hydrocarbons (PAHs) containing nitrogen. The compound features a tricyclic structure with a benz(c)acridine core, characterized by an azapolycyclic skeleton. The distinguishing features include:

  • Hydroxymethyl (-CH₂OH) group at position 7

  • Methyl (-CH₃) group at position 9

  • Nitrogen atom incorporated into the ring system
    These structural characteristics contribute to its biological activity profile and physicochemical properties. The compound's planar, aromatic structure facilitates DNA intercalation, which is significant for its potential biological activities .

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 7-Hydroxymethyl-9-methylbenz(c)acridine

PropertyValueSource
CAS Number160543-00-0
Molecular FormulaC₁₉H₁₅NO
Molecular Weight273.33 g/mol
IUPAC Name(9-Methylbenzo[c]acridin-7-yl)methanol
Boiling Point533.4±25.0°C (Predicted)
Density1.27±0.06 g/cm³ (Predicted)
Flash Point276.4°C
InChIInChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3
InChI KeyDNSLRLGSGNTPAQ-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43
The compound exhibits moderate to high lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hydroxymethyl group enhances water solubility compared to other methylated benz(c)acridine derivatives.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine typically employs established approaches for acridine derivatives. Primary synthetic routes include:

  • The Bernthsen synthesis: This involves the condensation of diarylamines with carboxylic acids in the presence of zinc chloride at elevated temperatures (200-270°C). This approach is fundamental for acridine core synthesis but requires optimization for regioselective placement of substituents at positions 7 and 9.

  • Modified Friedlander synthesis: This approach utilizes anthranilic acid derivatives and cyclohexane-2-enone at elevated temperatures. This method requires subsequent modifications to introduce the hydroxymethyl and methyl groups at the desired positions.
    For optimal yield and purity, reaction conditions require careful control, including temperature regulation, inert atmosphere maintenance, and reagent purity exceeding 98%.

Post-Synthetic Modifications

The hydroxymethyl group at position 7 is often introduced through:

  • Oxidation of corresponding 7-methyl derivatives

  • Selective reduction of carboxylic acid precursors

  • Direct hydroxymethylation reactions
    Purification techniques such as column chromatography or recrystallization are essential to isolate the desired compound from reaction mixtures and remove potential byproducts.

Metabolic Pathways and Biochemical Significance

Metabolic Activation and Detoxification

The conversion of the methyl group to a hydroxymethyl group potentially represents a detoxification mechanism, as it:

  • Introduces a functional group suitable for conjugation reactions (Phase II metabolism)

  • Increases hydrophilicity, facilitating excretion

  • May alter the compound's biological activity profile compared to the parent molecule
    The presence of both dihydrodiols and hydroxymethyl derivatives as metabolites indicates multiple competing pathways in the biotransformation of methylated benz(c)acridines .

Biological Activities

Anti-Cancer Properties

Acridine derivatives, including those with structural similarities to 7-Hydroxymethyl-9-methylbenz(c)acridine, have demonstrated significant anti-cancer activities. Research findings indicate multiple mechanisms contributing to these effects:
Table 2. Anti-Cancer Properties and Mechanisms

MechanismDescriptionReference
DNA IntercalationThe planar aromatic structure enables insertion between DNA base pairs, disrupting DNA replication and transcription
Topoisomerase InhibitionInterference with topoisomerase enzymes preventing DNA unwinding necessary for replication
Apoptosis InductionTriggering programmed cell death pathways in cancer cells
HDAC InhibitionSome acridine derivatives demonstrate histone deacetylase inhibitory activity
In vitro studies with structurally related compounds have shown cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. For instance, certain acridine derivatives exhibited IC₅₀ values of 0.90 μM against U937 leukemia cells, demonstrating potent anti-cancer activity .

Analytical Methods for Detection and Characterization

Spectroscopic Techniques

For structural confirmation and purity assessment of 7-Hydroxymethyl-9-methylbenz(c)acridine, several analytical techniques prove effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR spectroscopy identifies key proton signals, including the hydroxymethyl protons (typically appearing at δ 4.5-5.0 ppm)

    • ¹³C-NMR provides carbon framework confirmation, distinguishing aromatic, methyl, and hydroxymethyl carbons

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula through accurate mass determination

    • Fragmentation patterns provide structural insights, particularly regarding the positions of the methyl and hydroxymethyl substituents

  • UV-Visible Spectroscopy:

    • Characteristic absorption patterns reflect the compound's extended conjugated system

    • Useful for quantification in various matrices and intercalation studies

Chromatographic Methods

For isolation, purification, and metabolite identification:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with various detection methods (UV, fluorescence) serves as the primary analytical tool

    • Enables separation from structurally similar compounds and metabolites

    • Useful for metabolite profiling in biological samples

  • Thin-Layer Chromatography (TLC):

    • Provides rapid screening and reaction monitoring during synthesis

    • Useful for preliminary identification when coupled with appropriate visualization methods

Comparison with Similar Compounds

Structural Analogues

7-Hydroxymethyl-9-methylbenz(c)acridine belongs to a family of related compounds that differ in the position of substituents or nature of functional groups:
Table 3. Comparison of 7-Hydroxymethyl-9-methylbenz(c)acridine with Related Compounds

CompoundCAS NumberKey Structural DifferenceReference
7-Hydroxymethyl-9-methylbenz(c)acridine160543-00-0Reference compound
9-Hydroxymethyl-7-methylbenz(c)acridine160543-02-2Reversed positions of hydroxymethyl and methyl groups
7-Hydroxymethyl-10-methylbenz(c)acridine160543-06-6Methyl group at position 10 instead of 9
10-Hydroxymethyl-7-methylbenz(c)acridine160543-08-8Hydroxymethyl at position 10, methyl at position 7
7,9-Bis-hydroxymethylbenz(c)acridine160543-04-4Two hydroxymethyl groups, no methyl group
These positional isomers and related derivatives show subtle differences in physicochemical properties and potentially in biological activities, although comprehensive comparative studies are limited in the literature.

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